molecular formula C13H17NO4 B1379657 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate CAS No. 1609400-19-2

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate

Cat. No.: B1379657
CAS No.: 1609400-19-2
M. Wt: 251.28 g/mol
InChI Key: VSVMTXYHRJIIQB-UHFFFAOYSA-N
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Description

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate is a quinoline derivative that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes three methyl groups and a carboxylic acid group attached to a quinoline ring, along with two molecules of water of crystallization.

Preparation Methods

The synthesis of 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate typically involves multi-step organic reactions. One common synthetic route includes the alkylation of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the quinoline ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinecarboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the quinoline ring, often using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism by which 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with DNA replication .

Comparison with Similar Compounds

2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate can be compared with other quinoline derivatives such as:

  • 2,7,8-Trimethyl-3-quinolinecarboxylic acid ethyl ester
  • 2-(4-methoxyphenyl)-4-quinolinecarboxylic acid
  • 6-quinolinecarboxylic acid
  • 5-nitro-4-quinolinecarboxylic acid

These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern and the presence of two water molecules, which can influence its solubility and reactivity.

Properties

IUPAC Name

2,3,6-trimethylquinoline-4-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2.2H2O/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11;;/h4-6H,1-3H3,(H,15,16);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVMTXYHRJIIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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